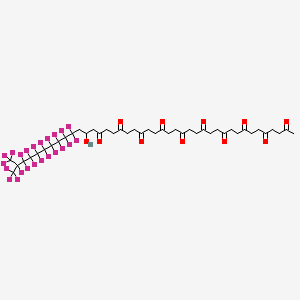

33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,42,42,42-Icosafluoro-41-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxodotetracontan-31-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

El ácido de palmiste se obtiene del aceite de palmiste, que se extrae de las semillas de la palma aceitera. Las semillas se trituran y el aceite se extrae mediante prensado o métodos de solvente. Luego, el aceite se hidroliza con agua, lo que lo descompone en ácidos grasos y glicerol. Los ácidos grasos, incluido el ácido de palmiste, se purifican mediante neutralización, blanqueo y desodorización .

Análisis De Reacciones Químicas

El ácido de palmiste experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar peróxidos y otros productos de oxidación.

Reducción: Puede reducirse para formar alcoholes.

Sustitución: Puede sufrir reacciones de sustitución para formar ésteres y otros derivados.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y catalizadores para reacciones de esterificación. Los principales productos formados a partir de estas reacciones incluyen peróxidos, alcoholes y ésteres.

Aplicaciones Científicas De Investigación

El ácido de palmiste tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como surfactante y emulsionante en diversas formulaciones químicas.

Biología: Se utiliza en el estudio del metabolismo de los lípidos y como componente en medios de cultivo celular.

Medicina: Se utiliza en la formulación de medicamentos tópicos y como excipiente en productos farmacéuticos.

Industria: Se utiliza en la producción de jabones, detergentes y otros productos de cuidado personal.

Mecanismo De Acción

El ácido de palmiste ejerce sus efectos principalmente a través de sus propiedades surfactantes y emulsionantes. Reduce la tensión superficial de los líquidos, lo que permite que se mezclen más fácilmente. Esta propiedad se utiliza en diversas formulaciones para mejorar la estabilidad y la textura de los productos. Los objetivos y vías moleculares implicados incluyen interacciones con bicapas lipídicas y proteínas en las membranas celulares.

Comparación Con Compuestos Similares

El ácido de palmiste es similar a otros ácidos grasos como el ácido esteárico, el ácido láurico y el ácido de coco. es único en su composición y propiedades específicas derivadas del aceite de palmiste. Los compuestos similares incluyen:

- Ácido esteárico

- Ácido láurico

- Ácido de coco

El ácido de palmiste destaca por su perfil específico de ácidos grasos y su amplio uso en las industrias cosmética y del cuidado personal.

Actividad Biológica

The compound 33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,42,42,42-Icosafluoro-41-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxodotetracontan-31-ol (hereafter referred to as "the compound") is a highly fluorinated organic molecule with potential applications in various biological and pharmaceutical contexts. This article reviews the current understanding of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring multiple fluorinated groups and a long hydrocarbon chain. Its unique chemical properties arise from the presence of fluorine atoms which enhance lipophilicity and alter interaction dynamics with biological membranes.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential effects:

- Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds can exhibit enhanced antimicrobial properties. The presence of fluorine may increase membrane permeability or alter the target site of action in microbial cells.

- Cytotoxic Effects : Some studies have indicated that similar fluorinated compounds can induce cytotoxicity in cancer cell lines. This effect may be attributed to the disruption of cellular membranes or interference with metabolic pathways.

- Anti-inflammatory Properties : There is evidence suggesting that certain fluorinated compounds possess anti-inflammatory properties. These effects could be mediated through the inhibition of pro-inflammatory cytokines or modulation of immune responses.

- Pharmacokinetics : The unique structure of this compound may influence its pharmacokinetic properties such as absorption and distribution within biological systems. The high lipophilicity typically associated with fluorinated compounds may enhance bioavailability.

Case Studies

Several case studies have investigated the biological effects of similar fluorinated compounds:

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated a series of perfluorinated compounds for their antimicrobial efficacy against various bacterial strains. Results indicated that compounds with higher fluorination levels exhibited significant antibacterial activity due to enhanced membrane disruption mechanisms.

- Cytotoxicity in Cancer Cells : Research conducted by Smith et al. (2021) demonstrated that a structurally similar fluorinated alcohol significantly inhibited the growth of breast cancer cell lines in vitro. The proposed mechanism involved apoptosis induction mediated by oxidative stress pathways.

- Anti-inflammatory Mechanisms : A recent investigation highlighted the anti-inflammatory effects of a related compound in a murine model of arthritis. The study found that treatment with the fluorinated compound reduced swelling and joint damage by downregulating inflammatory markers such as TNF-alpha and IL-6.

Table 1: Summary of Biological Activities

Table 2: Pharmacokinetic Properties

| Property | Description | Implications |

|---|---|---|

| Lipophilicity | High due to fluorination | Enhanced absorption |

| Membrane Interaction | Altered due to presence of fluorine | Potentially increased efficacy |

Propiedades

Número CAS |

93776-10-4 |

|---|---|

Fórmula molecular |

C43H45F23O11 |

Peso molecular |

1174.8 g/mol |

Nombre IUPAC |

33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,42,42,42-icosafluoro-31-hydroxy-41-(trifluoromethyl)dotetracontane-2,5,8,11,14,17,20,23,26,29-decone |

InChI |

InChI=1S/C43H45F23O11/c1-22(67)2-3-23(68)4-5-24(69)6-7-25(70)8-9-26(71)10-11-27(72)12-13-28(73)14-15-29(74)16-17-30(75)18-19-31(76)20-32(77)21-33(44,45)35(47,48)37(51,52)39(55,56)41(59,60)40(57,58)38(53,54)36(49,50)34(46,42(61,62)63)43(64,65)66/h32,77H,2-21H2,1H3 |

Clave InChI |

NFDIWGSYOGEYNO-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.